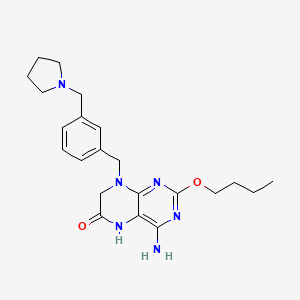
Vesatolimod
Overview
Description
Vesatolimod is an antiviral drug developed by Gilead Sciences. It acts as a potent and selective agonist of Toll-like receptor 7 (TLR7), a receptor involved in the regulation of the immune system. This compound is used to stimulate the immune system, enhancing its ability to combat chronic viral infections such as Hepatitis B and HIV/AIDS .
Mechanism of Action
Target of Action
Vesatolimod, also known as GS-9620, is an antiviral drug developed by Gilead Sciences . It acts as a potent and selective agonist of Toll-like receptor 7 (TLR7) , a receptor involved in the regulation of the immune system . TLR7 plays a crucial role in innate immunity and is primarily expressed in immune cells, including B cells and plasmacytoid dendritic cells .
Biochemical Pathways
Upon activation by this compound, TLR7 triggers a cascade of immune responses. This includes the induction of interferon-stimulated gene expression, cytokine release, and activation of T cells and natural killer cells . These responses can lead to a decrease in intact proviral DNA during antiretroviral therapy .
Pharmacokinetics
It has been observed that this compound plasma exposures increase dose proportionally . More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
This compound’s action results in the activation of immune cells and a decrease in intact proviral DNA during antiretroviral therapy . This can lead to a modest increase in time to rebound after antiretroviral therapy is interrupted . The delayed viral rebound was predicted by the lower intact proviral DNA at the end of this compound treatment .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or therapies can affect its action. In non-human primates, this compound leads to sustained viral remission when combined with anti-envelope antibodies or therapeutic vaccines . .
Biochemical Analysis
Biochemical Properties
Vesatolimod interacts with the Toll-like receptor 7 (TLR7) in the immune system . TLR7 is a receptor that plays a crucial role in the innate immune system and inflammation . This compound, as an agonist of TLR7, can stimulate the immune response, which can enhance the body’s ability to fight against chronic viral infections .
Cellular Effects
This compound has been shown to induce immune cell activation and decrease the amount of cell-associated simian immunodeficiency virus (SIV) DNA in ART-suppressed, chronically SIV-infected rhesus macaques . It also leads to sustained viral remission in some non-human primates when combined with anti-envelope antibodies or therapeutic vaccines .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a potent and selective agonist of Toll-like receptor 7 (TLR7) . TLR7 is a receptor involved in the regulation of the immune system. By acting on this receptor, this compound can stimulate the immune system, enhancing its ability to combat chronic viral infections .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been associated with induction of immune cell activation, decreases in intact proviral DNA during ART, and a modest increase in time to rebound after ART was interrupted . The delayed viral rebound was predicted by the lower intact proviral DNA at the end of this compound treatment .
Dosage Effects in Animal Models
In animal models, this compound has shown significant alleviation of clinical symptoms of Experimental autoimmune encephalomyelitis (EAE) from day 18 post-immunization . It also decreased the expression levels of inflammatory cytokines in peripheral blood .
Metabolic Pathways
This compound is involved in pro-inflammatory tryptophan metabolism and protein synthesis-related pathways . These pathways were enriched after this compound treatment .
Transport and Distribution
Given that it is an orally administered drug , it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vesatolimod involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:
- Formation of the pteridinone core.
- Introduction of the butoxy group.
- Attachment of the pyrrolidin-1-ylmethyl group to the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yielding reactions.
- Optimization of reaction conditions to minimize by-products.
- Implementation of purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Vesatolimod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Vesatolimod has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying TLR7 agonists and their chemical properties.
Biology: Investigated for its role in modulating immune responses and its effects on various cell types.
Medicine: Under clinical trials for the treatment of chronic Hepatitis B and HIV/AIDS. It has shown potential in reducing viral loads and enhancing immune responses.
Industry: Utilized in the development of new antiviral therapies and immune-modulating drugs.
Comparison with Similar Compounds
Imiquimod: Another TLR7 agonist used for the treatment of certain viral infections and skin conditions.
Motolimod: A TLR8 agonist with similar immune-modulating properties.
Comparison:
Vesatolimod vs. Imiquimod: this compound is more selective for TLR7 and has shown greater potency in stimulating immune responses.
This compound vs. Motolimod: While both compounds activate Toll-like receptors, this compound specifically targets TLR7, whereas Motolimod targets TLR8, leading to different immune response profiles
Properties
IUPAC Name |
4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-2-3-11-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-7-16(12-17)13-27-9-4-5-10-27/h6-8,12H,2-5,9-11,13-15H2,1H3,(H,24,29)(H2,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKSTCIRGDTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153741 | |
| Record name | GS-9620 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228585-88-3 | |
| Record name | Vesatolimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228585883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vesatolimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12687 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GS-9620 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VESATOLIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8M467C50G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



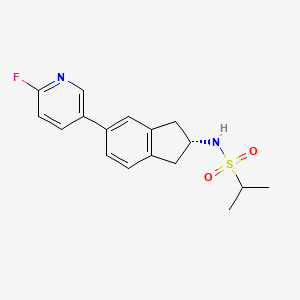
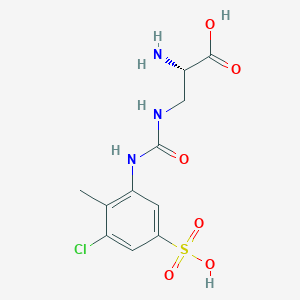
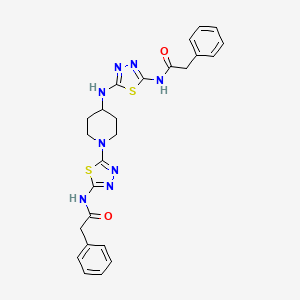
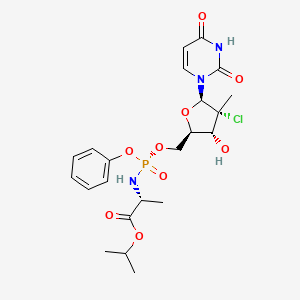

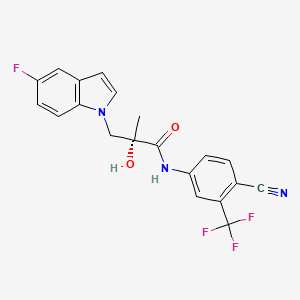
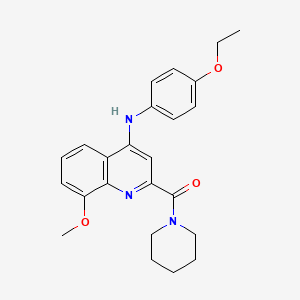
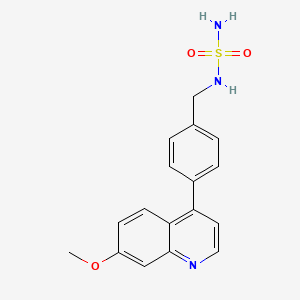


![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
![(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide](/img/structure/B611614.png)
